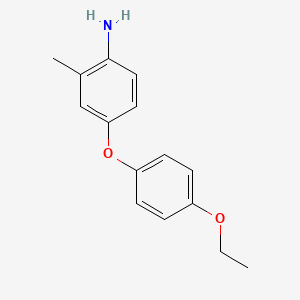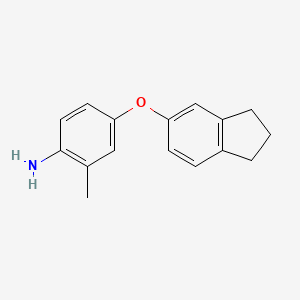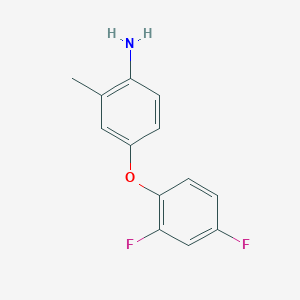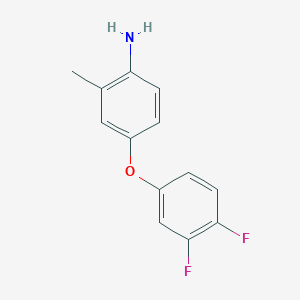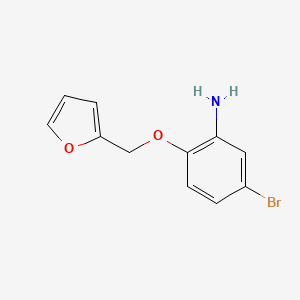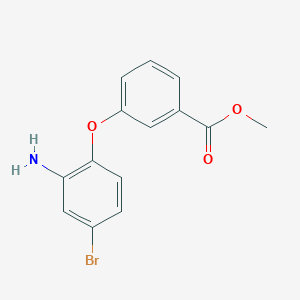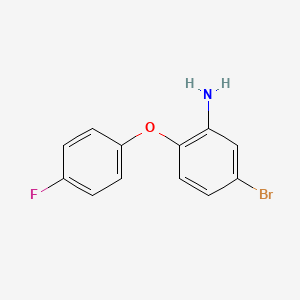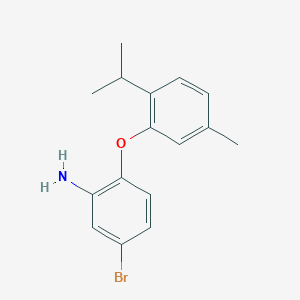
5-Bromo-2-(2-isopropyl-5-methylphenoxy)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-Bromo-2-(2-isopropyl-5-methylphenoxy)aniline (5-Br-2-IPMPA) is an aryl amine and a member of the bromo-aniline family. It is a colorless solid with a melting point of 125-127°C. 5-Br-2-IPMPA is a versatile building block used in the synthesis of a variety of compounds. It is used in the synthesis of pharmaceuticals, agrochemicals, and dyes. It is also used in the development of new materials such as polymers and nanomaterials.
Scientific Research Applications
Nucleophilic Substitution Reactions
5-Bromo-2-(2-isopropyl-5-methylphenoxy)aniline, due to its structural components, may be involved in nucleophilic substitution reactions, similar to those observed in studies of 5-bromo-6-methyluridines. These reactions can lead to various products depending on the nucleophiles and reaction conditions, highlighting the compound's versatility in synthetic chemistry (Sarma, Klein, & Otter, 1994).
Conversion of Phenols to Anilines
Research has shown that bromo-substituted compounds can be utilized in the conversion of phenols to anilines through one-pot synthesis methods, which may be applicable to this compound. This conversion process is valuable for producing anilines, which are important intermediates in the production of dyes, drugs, and other chemicals (Mizuno & Yamano, 2005).
Adsorption Studies
Compounds containing bromo-aniline structures have been investigated for their adsorption properties, particularly in removing pollutants from water. Studies on adsorption using bromo-aniline derivatives can provide insights into developing new materials for environmental cleanup and filtration technologies (Yuan et al., 2013).
Synthesis and Characterization of Derivatives
The bromo and aniline functional groups in this compound allow for the synthesis of various derivatives, which can be characterized and studied for their unique properties. These derivatives could have potential applications in the development of new materials, pharmaceuticals, or as intermediates in organic synthesis (Öztürk et al., 2013).
Spectrophotometric Determination of Metals
Compounds similar to this compound have been used as reagents in the spectrophotometric determination of metals. These applications are crucial in analytical chemistry for detecting and quantifying trace metals in various samples, including environmental and biological samples (Sakai, Maeda, & Ura, 1999).
properties
IUPAC Name |
5-bromo-2-(5-methyl-2-propan-2-ylphenoxy)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrNO/c1-10(2)13-6-4-11(3)8-16(13)19-15-7-5-12(17)9-14(15)18/h4-10H,18H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJETXONEKOVFFU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OC2=C(C=C(C=C2)Br)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

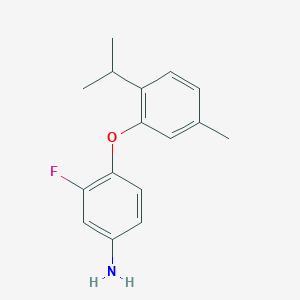
![Methyl 2-[4-(4-amino-2-fluorophenoxy)phenyl]-acetate](/img/structure/B1328373.png)
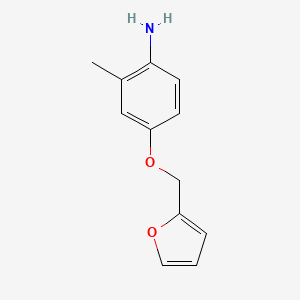
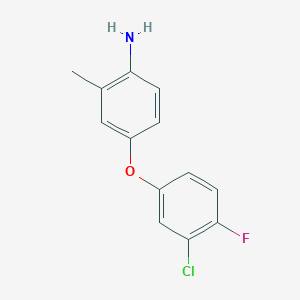
![N-[3-(4-Amino-3-methylphenoxy)phenyl]-N,N-dimethylamine](/img/structure/B1328396.png)


